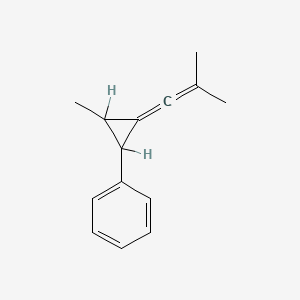
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- is an organic compound with the molecular formula C14H16. This compound is a stereoisomer of its trans counterpart and is characterized by the presence of a benzene ring attached to a cyclopropyl group, which in turn is substituted with two methyl groups and a propenylidene group. The compound’s unique structure imparts specific chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropylidene intermediate under controlled conditions. The reaction may require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the desired cis-isomer.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenylidene group to an alkyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclopropyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropyl ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, trans-: The trans-isomer of the compound with different spatial arrangement.
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-: Without specifying the cis or trans configuration.
Uniqueness
The cis-isomer of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.
Properties
CAS No. |
33530-26-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-10(2)9-13-11(3)14(13)12-7-5-4-6-8-12/h4-8,11,14H,1-3H3 |
InChI Key |
WBZZBXVCSQAKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1=C=C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



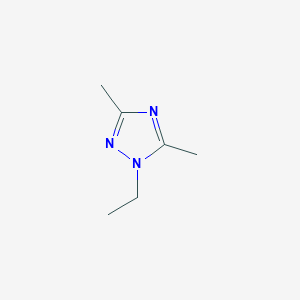
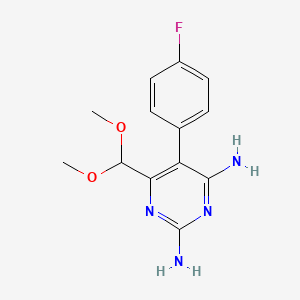
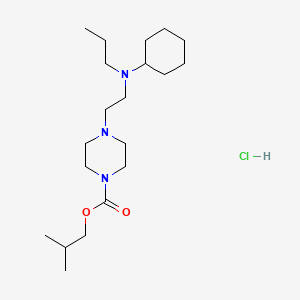
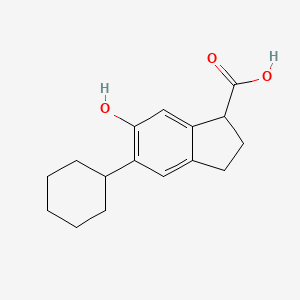
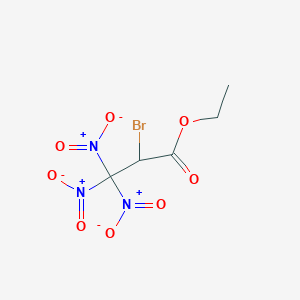
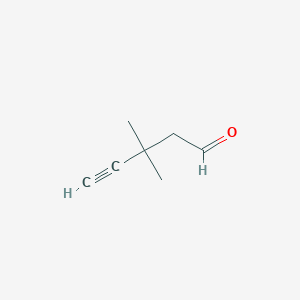
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
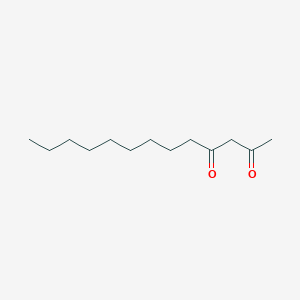
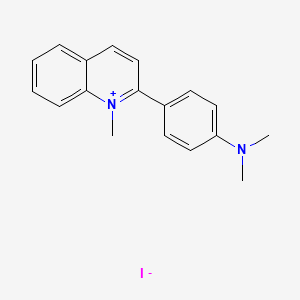

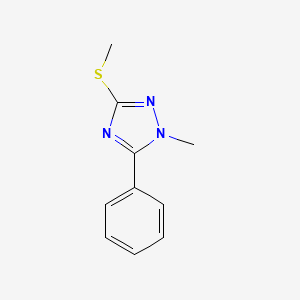

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
